5-氨基乙酰丙酸盐酸盐

描述

氨基乙酰丙酸盐酸盐: 是氨基乙酰丙酸的盐酸盐形式,氨基乙酰丙酸是一种天然存在的非蛋白氨基酸。它是四吡咯类化合物生物合成的重要前体,例如血红蛋白、叶绿素和维生素B12。 这种化合物广泛应用于医学和科学研究,特别是在光动力疗法和荧光引导手术中 .

科学研究应用

氨基乙酰丙酸盐酸盐在科学研究中有着广泛的应用:

化学:

生物学:

医学:

工业:

作用机制

氨基乙酰丙酸盐酸盐通过转化为原卟啉IX发挥其作用,原卟啉IX是一种光敏化合物。当暴露于特定波长的光照下时,原卟啉IX会产生活性氧,导致靶细胞受损和凋亡。 这种机制在光动力疗法治疗癌症中特别有用 .

生化分析

Biochemical Properties

5-Aminolevulinic acid hydrochloride plays a significant role in biochemical reactions. It is produced from succinyl-CoA and glycine as an intermediate in heme synthesis . It is also a photosensitizer, forming oxygen radicals with light energy . The compound interacts with several enzymes and proteins, including glutamyl-tRNA synthetase (GltX), glutamyl-tRNA reductase (HemA), and glutamate-1-semialdehyde aminotransferase (HemL) .

Cellular Effects

5-Aminolevulinic acid hydrochloride has various effects on cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, the expression levels of downstream genes affect enzyme activity and transcription of the 5-Aminolevulinic acid hydrochloride biosynthesis pathway, as well as cell growth .

Molecular Mechanism

The molecular mechanism of 5-Aminolevulinic acid hydrochloride involves its conversion into protoporphyrin IX, a powerful photosensitizer that causes a photosensitive effect . This conversion process involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

The effects of 5-Aminolevulinic acid hydrochloride vary with different dosages in animal models. For example, it has been shown to improve iron status and immune response in livestock .

Metabolic Pathways

5-Aminolevulinic acid hydrochloride is involved in the metabolic pathways of tetrapyrrole biosynthesis, including the synthesis of chlorophyll, heme, and vitamin B12 . It interacts with enzymes such as glutamyl-tRNA synthetase (GltX), glutamyl-tRNA reductase (HemA), and glutamate-1-semialdehyde aminotransferase (HemL) .

准备方法

合成路线和反应条件: 氨基乙酰丙酸盐酸盐可以通过多种方法合成。 一种常见的方法是在受控条件下使琥珀酸酐与乙酰胺反应 . 另一种方法涉及Shemin途径,其中氨基乙酰丙酸是由琥珀酰辅酶A和甘氨酸缩合形成的 .

工业生产方法: 在工业环境中,氨基乙酰丙酸盐酸盐是采用专有的合成方法生产的。 这种化合物通常保存在低温下以保持稳定并防止降解 .

化学反应分析

反应类型: 氨基乙酰丙酸盐酸盐会发生各种化学反应,包括氧化、还原和取代反应。

常用试剂和条件:

氧化: 氨基乙酰丙酸可以氧化生成原卟啉IX,它是血红蛋白生物合成中的关键中间体.

还原: 该化合物可以在特定条件下还原,生成不同的衍生物。

取代: 氨基乙酰丙酸可以与各种试剂发生取代反应,形成新的化合物。

相似化合物的比较

类似化合物:

甲基氨基乙酰丙酸酯: 另一种用于光动力疗法的化合物,但具有不同的药代动力学特性.

δ-氨基乙酰丙酸: 类似的化合物,其化学结构和应用略有不同.

独特性: 氨基乙酰丙酸盐酸盐的独特性在于它在穿透肿瘤细胞膜方面的高效性,以及它选择性地积累在恶性组织中的能力,使其在荧光引导手术和光动力疗法中非常有效 .

属性

IUPAC Name |

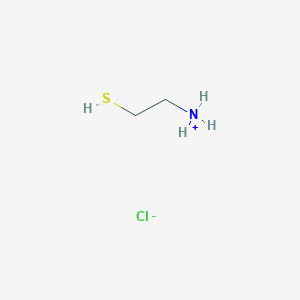

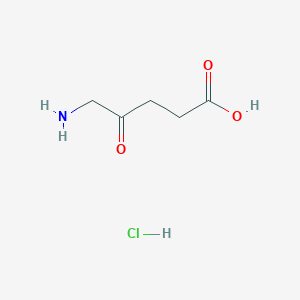

5-amino-4-oxopentanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO3.ClH/c6-3-4(7)1-2-5(8)9;/h1-3,6H2,(H,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLHFONARZHCSET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)C(=O)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5045914 | |

| Record name | Aminolevulinic acid hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5045914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5451-09-2 | |

| Record name | Aminolevulinic acid hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5451-09-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aminolevulinic acid hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005451092 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5451-09-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758687 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5451-09-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18509 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Aminolevulinic acid hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5045914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-amino-3-oxopentanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.253 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMINOLEVULINIC ACID HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V35KBM8JGR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of 5-ALA?

A1: 5-ALA is a precursor in the heme biosynthesis pathway. When administered, it leads to the accumulation of protoporphyrin IX (PpIX), a fluorescent photosensitizer, within cells. [] Upon light activation, PpIX generates reactive oxygen species (ROS), primarily singlet oxygen, which induce cell death. [, ]

Q2: How does 5-ALA differentiate between healthy and cancerous tissues?

A2: 5-ALA-induced PpIX tends to accumulate preferentially in rapidly dividing cells like cancer cells due to differences in metabolism and enzyme activity. [, ] This allows for selective targeting and visualization of cancerous tissues during fluorescence-guided surgery. [, , ]

Q3: What is the molecular formula and weight of 5-ALA hydrochloride?

A3: The molecular formula is C5H10ClNO3, and its molecular weight is 167.6 g/mol.

Q4: Are there specific spectroscopic techniques used to characterize 5-ALA?

A4: While spectroscopic data isn't extensively discussed in the provided research, researchers commonly employ techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for structural confirmation and purity assessment of 5-ALA hydrochloride.

Q5: Have any structural modifications to 5-ALA been explored, and how do they impact its activity?

A6: Research mentions the use of 5-aminolevulinate methyl ester hydrochloride (MAL-HCl) and 5-aminolevulinate phosphate (ALA-P) as alternatives to 5-ALA hydrochloride in photodynamic therapy. [] Some studies suggest that ALA-P might accumulate more selectively than 5-ALA hydrochloride, potentially leading to lower pain levels during treatment. []

Q6: What are the SHE (Safety, Health, and Environment) considerations surrounding 5-ALA hydrochloride use?

A8: While specific SHE regulations are not outlined in the provided research, pharmaceutical-grade 5-ALA hydrochloride undergoes rigorous safety and efficacy testing before approval for medical use, as exemplified by the European Medicines Agency's assessment. []

Q7: How is 5-ALA hydrochloride administered, and what is known about its absorption, distribution, metabolism, and excretion (ADME)?

A9: 5-ALA hydrochloride is administered orally or topically, depending on the application. [, , ] While specific ADME details are not extensively discussed in the provided research, it's known that 5-ALA is metabolized to PpIX, which plays a central role in its mechanism of action. [, ]

Q8: What preclinical and clinical evidence supports the efficacy of 5-ALA in treating various conditions?

A10: Multiple studies demonstrate the efficacy of 5-ALA-mediated photodynamic therapy in treating actinic keratosis, [, , , ] basal cell carcinoma, [, , ] and condylomata acuminata. [] It also shows promise in treating vulvar intraepithelial neoplasia, [] laryngeal papillomatosis, [] and bladder cancer. [, , ]

Q9: What analytical methods are used to assess the concentration and purity of 5-ALA hydrochloride?

A11: While specific methods are not detailed in the provided research, techniques like High-Performance Liquid Chromatography (HPLC) are commonly employed for quantifying 5-ALA hydrochloride and assessing its purity. []

Q10: What are some key research tools and resources facilitating 5-ALA research?

A12: The development of fluorescence imaging techniques and specialized equipment, like the LESA-01-BIOSPEK spectrum analyzer, has significantly advanced the application of 5-ALA in fluorescence-guided surgery. []

Q11: What historical milestones have shaped the field of 5-ALA research?

A13: The FDA's approval of 5-ALA for photodynamic therapy in 1996 marked a significant milestone, paving the way for its widespread clinical use. []

Q12: How does 5-ALA research intersect with other scientific disciplines?

A14: 5-ALA research bridges various disciplines, including photochemistry, oncology, dermatology, urology, and microbiology, fostering collaborations and driving innovation in diagnostics and therapeutics. [, , , , , , , , , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。